S-Carboxymethylcysteine

描述

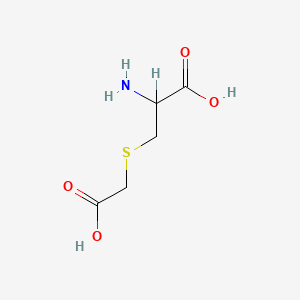

S-carboxymethyl-L-cysteine is an L-cysteine thioether that is L-cysteine in which the hydrogen of the thiol group has been replaced by a carboxymethyl group. It has a role as a mucolytic. It is a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a S-carboxylatomethyl-L-cysteine(1-).

Dyspnea and cough are common symptoms of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by increased mucus production. Individuals with COPD have a greater risk of pulmonary infection due to the growth and accumulation of viruses and bacteria in thick bronchial mucus. Carbocisteine is a mucolytic drug that alleviates respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled. Several licenses for this drug were withdrawn following serious and fatal paradoxical effects after carbocisteine therapy in children; respiratory dress, dyspnea, and cough aggravation were reported by physicians in France and Italy. Carbocisteine is currently not FDA or Health Canada approved, but is approved for use in Asia, Europe, and South America.

S-Carboxymethyl-L-cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action.

作用机制

Target of Action

S-(Carboxymethyl)-DL-cysteine, commonly known as carbocisteine, primarily targets the respiratory system. Its main role is as a mucolytic agent, which means it helps to break down mucus, making it less viscous and easier to expel. This is particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD) and bronchiectasis .

Mode of Action

Carbocisteine works by modifying the structure of mucus glycoproteins. It breaks the disulfide bonds within the mucus, reducing its viscosity. This alteration in the mucus structure facilitates its clearance from the respiratory tract, thereby improving breathing and reducing the risk of infections .

Biochemical Pathways

The primary biochemical pathway affected by carbocisteine involves the modification of mucus glycoproteins. By breaking the disulfide bonds, carbocisteine reduces the polymerization of mucins, which are the main components of mucus. This leads to a decrease in mucus viscosity and an increase in its clearance from the airways .

Pharmacokinetics

Carbocisteine is well-absorbed from the gastrointestinal tract. It undergoes minimal first-pass metabolism, which means a significant portion of the drug reaches systemic circulation. The compound is distributed throughout the body, with a particular affinity for the respiratory tract. It is primarily excreted unchanged in the urine, with a half-life of approximately 1.5 hours .

Result of Action

At the molecular level, carbocisteine’s action results in the breakdown of mucus structure, leading to reduced viscosity. At the cellular level, this facilitates the clearance of mucus from the respiratory tract, improving airflow and reducing the risk of bacterial infections. Clinically, this translates to relief from symptoms such as coughing and difficulty breathing .

Action Environment

Environmental factors such as humidity, temperature, and the presence of other respiratory irritants can influence the efficacy and stability of carbocisteine. High humidity levels can enhance the mucolytic effect by further reducing mucus viscosity. Conversely, dry and cold environments might reduce its effectiveness. Additionally, exposure to pollutants and allergens can increase mucus production, potentially requiring higher doses of carbocisteine for effective relief .

生化分析

Biochemical Properties

S-(Carboxymethyl)-DL-cysteine is involved in biochemical reactions that are crucial for cell function. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the metabolism of cellulolytic enzymes, which are essential for the conversion of cellulosic biomass into fermentable sugars .

Cellular Effects

S-(Carboxymethyl)-DL-cysteine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to be an antioxidant and mucolytic, commonly prescribed to patients with chronic obstructive pulmonary disease . It reduces the viscosity of mucus, allowing it to be expelled, thereby alleviating respiratory symptoms and infections .

Molecular Mechanism

The molecular mechanism of action of S-(Carboxymethyl)-DL-cysteine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is metabolized to S-carboxymethyl-L-cysteine sulfoxide (CMCO), and both S-(Carboxymethyl)-DL-cysteine and CMCO epimers have been shown to protect model DNA from copper-mediated hydroxyl free radical damage .

Temporal Effects in Laboratory Settings

The effects of S-(Carboxymethyl)-DL-cysteine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, S-(Carboxymethyl)-DL-cysteine is rapidly metabolized to S-carboxymethyl-L-cysteine sulfoxide (CMCO) in humans .

Metabolic Pathways

S-(Carboxymethyl)-DL-cysteine is involved in several metabolic pathways. It interacts with various enzymes or cofactors. Metabolic pathways for S-(Carboxymethyl)-DL-cysteine include acetylation, decarboxylation, and sulfoxidation, leading to the formation of pharmacologically inactive S-(Carboxymethyl)-DL-cysteine derivatives .

属性

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-95-2 | |

| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110060 | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6g/L | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

638-23-3 | |

| Record name | Carbocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-carboxymethylcysteine affect mucus properties?

A1: Research suggests that this compound might exert its mucoregulatory effects through several mechanisms. In vitro studies demonstrated its ability to directly enhance ciliary activity in the maxillary sinus mucosa of patients with chronic sinusitis []. Animal studies revealed that this compound treatment could normalize airway responsiveness and reduce airway inflammation in sensitized and challenged mice []. It also reduced airway inflammation and remodeling in parallel with decreased mucin 5AC protein expression in the airways of rats exposed to sulfur dioxide []. Additionally, this compound was observed to alter the composition of acid glycoproteins in the mucous granules of submucosal glands, potentially contributing to its expectorant effects [].

Q2: Does this compound impact inflammatory processes in the airways?

A2: Research indicates that this compound might possess anti-inflammatory properties. In a study using a rat model of sulfur dioxide-induced airway injury, this compound treatment significantly decreased inflammatory cell infiltration in both proximal and peripheral airways []. These findings suggest a potential role for this compound in modulating inflammatory responses in the respiratory tract.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H9NO4S, and its molecular weight is 179.2 g/mol.

Q4: Is there information available about the material compatibility and stability of this compound under various conditions?

A4: The provided research papers primarily focus on the biological effects and metabolism of this compound. Information regarding its material compatibility and stability under different conditions is limited within the scope of these studies. Further investigation is required to explore these aspects.

Q5: How is this compound metabolized in the body?

A5: Research has shown that this compound metabolism varies across species []. While all species studied, except rabbits, excrete significant amounts of the parent compound, different metabolic pathways and metabolites are observed. Rabbits and humans produce this compound sulfoxide, while rats form N-acetyl-S-carboxymethylcysteine []. Marmosets excrete methylmercapturic acid as a major metabolite []. These interspecies differences in metabolism highlight the importance of considering species-specific metabolic profiles when interpreting experimental data.

Q6: How does the route of administration impact the pharmacokinetics of this compound?

A6: The provided research papers mainly focus on oral administration of this compound. Studies comparing the bioavailability of this compound from hard gelatin capsules and syrup formulations demonstrate similar pharmacokinetic profiles, except for a slightly delayed time to peak concentration with the capsule formulation [, ]. These findings suggest that this compound is well-absorbed orally and that both capsule and syrup formulations provide comparable systemic exposure.

Q7: Are there analytical methods available to measure this compound and its metabolites in biological samples?

A7: Yes, researchers have developed and validated analytical methods for quantifying this compound and its metabolites in biological matrices. One study utilized a novel method involving the conversion of this compound into its corresponding phenylthiohydantoin derivative, enabling its detection and quantification in plasma samples using high-performance liquid chromatography (HPLC) [].

Q8: Has this compound shown efficacy in treating other respiratory conditions?

A8: Research suggests potential benefits of this compound in managing conditions like otitis media with effusion (OME). A double-blind trial comparing this compound syrup, a combination of brompheniramine, phenylephrine, and phenylpropanolamine elixir, and a placebo in children with OME found that this compound significantly accelerated effusion resolution after surgery compared to the placebo []. Another study using an immune-mediated OME model in chinchillas demonstrated that oral administration of this compound effectively cleared middle ear effusions []. These findings suggest a potential role for this compound as an adjunctive therapy in managing OME.

Q9: Are there any studies investigating the use of nebulized this compound in treating respiratory conditions?

A9: Yes, researchers have explored the potential of nebulized this compound in managing chronic sinusitis. A study investigating the effects of this compound nebulization in a rabbit model of sulfur dioxide-induced chronic sinusitis found that nebulization with 10% this compound solution led to complete recovery of ciliary activity and epithelial morphology in the sinuses []. These findings suggest that nebulized this compound might be a promising treatment option for chronic sinusitis, potentially offering advantages over oral administration.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。